2-Hydroxytetradecanoic acid
Overview
Description
2-Hydroxymyristic acid, also known as 2-hydroxy-tetradecanoic acid, is a long-chain fatty acid derivative of myristic acid. It is characterized by the presence of a hydroxy group at the second carbon position. This compound is found in various natural sources, including bovine, human, and horse milk, as well as in certain cheeses and sea bass filet .
Mechanism of Action
Target of Action
2-Hydroxytetradecanoic acid, also known as 2-Hydroxymyristic acid, is an analog of myristic acid . It primarily targets proteins that undergo myristoylation, a type of protein fatty acylation . This process involves the addition of a myristoyl group to the N-terminal glycine of a subset of proteins, which is crucial for their function and cellular localization .
Mode of Action
This compound becomes metabolically activated in cells to form 2-hydroxymyristoyl-CoA . This compound acts as an inhibitor of protein myristoylation . By inhibiting this process, it can affect the function and localization of myristoylated proteins within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein myristoylation pathway . By inhibiting this pathway, it can impact various cellular processes that rely on myristoylated proteins. These proteins play roles in diverse cellular functions, including signal transduction, protein-protein interactions, and subcellular localization .
Pharmacokinetics
As a fatty acid, it is likely to be absorbed in the intestine, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
The inhibition of protein myristoylation by this compound can lead to changes in the function and localization of myristoylated proteins . This can have downstream effects on various cellular processes, potentially leading to changes in cell signaling, protein interactions, and other cellular functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other fatty acids, the pH of the environment, and the presence of specific enzymes can all impact the efficacy and stability of this compound . .
Biochemical Analysis
Biochemical Properties
2-Hydroxytetradecanoic acid interacts with various biomolecules in the body. It inhibits the cleavage between the enterovirus capsid proteins VP4 and VP2 . This interaction suggests that this compound may play a role in biochemical reactions involving these proteins.
Cellular Effects
It is known to inhibit protein myristoylation , a process that is essential for the proper targeting of certain proteins to the plasma membrane . This suggests that this compound could influence cell function by altering protein localization and potentially impacting cell signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects by becoming metabolically activated in cells to form 2-hydroxymyristoyl-CoA . This compound then acts as an inhibitor of protein myristoylation , a process that involves the addition of a myristoyl group to the N-terminus of a protein. This modification is crucial for the function of many proteins, including those involved in signal transduction and apoptosis.
Metabolic Pathways
This compound is involved in the metabolic pathway of myristic acid, where it is metabolically activated to form 2-hydroxymyristoyl-CoA
Subcellular Localization
Given its role as an inhibitor of protein myristoylation , it may be localized to areas of the cell where this process occurs, such as the cytoplasm or endoplasmic reticulum.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxymyristic acid can be synthesized through regioselective biocatalytic hydroxylation of myristic acid using cytochrome P450 enzymes. These enzymes catalyze the hydroxylation reaction with high stereo- and regioselectivity, producing (S)-2-hydroxymyristic acid with an enantiomeric excess of 94% .
Industrial Production Methods: In industrial settings, the compound can be produced by crystallizing the acid from chloroform or methanol. The crystallization process involves dissolving the compound in the solvent and then allowing it to recrystallize, yielding pure 2-hydroxymyristic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymyristic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxymyristic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Plays a role in the study of lipid metabolism and the function of fatty acids in biological systems.
Comparison with Similar Compounds
Myristic Acid: A saturated fatty acid without the hydroxy group at the second carbon position.
2-Hydroxydodecanoic Acid: A similar compound with a shorter carbon chain.
2-Hydroxyhexadecanoic Acid: A similar compound with a longer carbon chain.
Uniqueness: 2-Hydroxymyristic acid is unique due to its specific hydroxy group placement at the second carbon, which imparts distinct chemical and biological properties. This specific structure allows it to act as an inhibitor of protein myristoylation, a feature not shared by its analogs .
Properties
IUPAC Name |
2-hydroxytetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZJYKOZGGEXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862974 | |
Record name | 2-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxymyristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2507-55-3 | |
Record name | 2-Hydroxytetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2507-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxymyristic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-hydroxymyristic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxytetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxymyristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
51.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hydroxymyristic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002261 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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